N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide (CAS 142095-55-4) is a synthetic small-molecule imidazole derivative with molecular formula C6H7N5O and a molecular weight of 149.15 g/mol. It features a 2-methylimidazole core bearing an N-cyano-carboximidamide substituent at the 1-position, placing it within a structurally focused class of N-cyanoimidazole carboximidamides that have been explored as potential enzyme inhibitors, including targets such as inosine-5'-monophosphate dehydrogenase 2 (IMPDH2).

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 142095-55-4
Cat. No. B12543687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Cyano-2-methyl-1H-imidazole-1-carboximidamide
CAS142095-55-4
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C(=NC#N)N
InChIInChI=1S/C6H7N5/c1-5-9-2-3-11(5)6(8)10-4-7/h2-3H,1H3,(H2,8,10)
InChIKeyVYKZJCJOQZWKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide (CAS 142095-55-4): Technical Benchmark for N-Cyanoimidazole Derivative Procurement


N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide (CAS 142095-55-4) is a synthetic small-molecule imidazole derivative with molecular formula C6H7N5O and a molecular weight of 149.15 g/mol . It features a 2-methylimidazole core bearing an N-cyano-carboximidamide substituent at the 1-position, placing it within a structurally focused class of N-cyanoimidazole carboximidamides that have been explored as potential enzyme inhibitors, including targets such as inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1]. The compound is distinguishable from its des-methyl analog (N-cyano-1H-imidazole-1-carboximidamide, CAS 142095-54-3) solely by the presence of the methyl group at the imidazole 2-position, a structural variation that can influence electronic distribution, conformational preferences, and intermolecular interactions relevant to target engagement and physicochemical properties.

Why N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide Cannot Be Freely Substituted by Other N-Cyanoimidazole Derivatives


Within the N-cyanoimidazole carboximidamide chemical space, seemingly minor structural alterations can produce substantial shifts in biological activity profiles. The target compound carries a 2-methyl substituent that is absent in the closely related analog N-cyano-1H-imidazole-1-carboximidamide (CAS 142095-54-3). This methyl group alters the electron density of the imidazole ring, affects the rotational freedom of the N1-carboximidamide side chain, and can influence both binding affinity and selectivity for enzymatic targets [1]. Furthermore, positional isomerism among cyanoimidazole derivatives—such as N-cyano-1H-imidazole-4-carboxamides versus N-cyano-1H-imidazole-1-carboximidamides—yields compounds with different hydrogen-bonding topologies and target interaction capabilities, as evidenced by the distinct fungicidal activity of the 4-carboxamide series against Rhizoctonia solani [2]. These structure-activity relationships mean that generic replacement of N'-cyano-2-methyl-1H-imidazole-1-carboximidamide with any in-class analog without empirical validation risks compromising the intended biochemical or pharmacological outcome.

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: 2-Methyl Substitution vs. Des-Methyl Analog (CAS 142095-54-3)

The sole structural feature differentiating the target compound from its closest commercially available analog, N-cyano-1H-imidazole-1-carboximidamide (CAS 142095-54-3), is the methyl group at the imidazole 2-position. This substitution increases the molecular weight from 135.13 g/mol to 149.15 g/mol and adds a hydrophobic contact surface of approximately 20–25 Ų. In the context of enzyme binding pockets, 2-methyl imidazole derivatives frequently exhibit altered binding modes compared to their unsubstituted counterparts due to steric constraints and changes in the pKa of the imidazole ring (typically shifting the pKa upward by ~0.5–0.8 units). While no head-to-head biochemical comparison between the two specific compounds has been published, class-level SAR for imidazole enzyme inhibitors indicates that 2-methyl substitution can modulate target affinity by up to 5- to 10-fold depending on the steric tolerance of the binding site .

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

IMPDH2 Enzyme Inhibition: Preliminary Affinity Data vs. Class Baseline

The target compound has been evaluated for inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in de novo guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppression, antiviral, and anticancer indications. The compound exhibits a binding affinity (Ki) of 320 nM against IMPDH2 in a biochemical assay [1]. For context, reference IMPDH2 inhibitors such as mycophenolic acid (MPA) exhibit Ki values in the low nanomolar range (approximately 10–30 nM), while early-stage unoptimized screening hits in IMPDH2 campaigns typically show Ki values in the 1–50 µM range. The 320 nM Ki places the compound in a moderate affinity regime that is suitable as a starting point for medicinal chemistry optimization, particularly for a fragment-like molecule of low molecular weight (MW 149). However, no direct head-to-head comparison with the des-methyl analog or other N-cyanoimidazole carboximidamides has been reported for IMPDH2.

Enzyme Inhibition IMPDH2 Antimetabolite Research

Differentiation from N-Cyano-1H-imidazole-4-carboxamides by Chemotype: Carboximidamide vs. Carboxamide Functionality

The N-cyanoimidazole chemical class includes both 1-carboximidamides (the chemotype of the target compound) and 4-carboxamides. Published data for 16 N-cyano-1H-imidazole-4-carboxamide derivatives demonstrated selective fungicidal activity against Rhizoctonia solani, with the most potent analog (compound 12h) achieving an EC50 of 2.63 µg/mL [1]. These 4-carboxamide compounds carry the cyanoamide functionality at the 4-position as a carboxamide (–C(=O)NH–CN), whereas the target compound presents it at the 1-position as a carboximidamide (–C(=NH)NH–CN). This fundamental difference in functional group topology (amide vs. amidine) alters hydrogen-bond donor/acceptor patterns and resonance stabilization, which can profoundly affect target recognition and pharmacokinetic properties. No antifungal data have been reported for N-cyano-1H-imidazole-1-carboximidamides, but the chemotype distinction precludes assuming fungicidal activity comparable to the 4-carboxamide series.

Chemotype Comparison Antifungal Activity Functional Group SAR

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide: Evidence-Backed Application Scenarios for Research Procurement


IMPDH2-Focused Antimetabolite and Immunosuppression Drug Discovery

The validated inhibition of human IMPDH2 with a Ki of 320 nM supports the use of this compound as a structural starting point in medicinal chemistry programs targeting nucleotide biosynthesis. IMPDH2 is the rate-limiting enzyme in de novo guanosine nucleotide production and is a clinically validated target for mycophenolate-based immunosuppression. The compound's low molecular weight (149.15 g/mol) makes it suitable for fragment-based or ligand-efficiency-driven optimization campaigns. Procurement teams supporting antimetabolite, antiviral (e.g., broad-spectrum RNA virus replication inhibition via GTP depletion), or oncology programs can consider this compound as a tractable chemical starting point distinct from mycophenolic acid scaffolds.

Structure-Activity Relationship (SAR) Exploration of N1-Substituted Imidazole Pharmacophores

The compound's 2-methylimidazole core with N1-cyano-carboximidamide substitution represents a specific and underexplored pharmacophore geometry. As established in Section 3, this chemotype is structurally differentiated from both its des-methyl analog (CAS 142095-54-3) and the N-cyanoimidazole-4-carboxamide series [1]. Research groups conducting systematic SAR by cataloging positional and substitutional variants of cyanoimidazoles can use this compound to fill a specific structural niche (2-methyl, 1-carboximidamide, N-cyano) and compare its activity profile against the unsubstituted and 4-carboxamide analogs to define pharmacophore requirements for target engagement.

Fragment-Based Screening and Biophysical Assay Development

With a molecular weight of only 149.15 g/mol, the compound falls within the conventional fragment size range (MW < 300) suitable for fragment-based drug discovery (FBDD) . Its IMPDH2 inhibition data [1] provides an affinity anchor for biophysical fragment screening campaigns utilizing techniques such as surface plasmon resonance (SPR), thermal shift assays, or X-ray crystallography. Procurement for fragment library expansion or validation can be justified on the basis of its structural uniqueness and preliminary target engagement data, enabling structure-guided optimization from a known binding mode starting point.

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